Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Medicinal Chemistry Physicochemical Characterization Building Block Procurement

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 2230799-86-5) is a chiral, bicyclic heterocyclic building block featuring a conformationally rigid 3-azabicyclo[3.2.0]heptane core, a bridgehead (1-position) primary amine, and an N-Boc protecting group. The (1R,5S) absolute configuration defines the spatial orientation of the fused cyclobutane and pyrrolidine rings, a critical parameter for generating shape-defined screening libraries.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 2230799-86-5
Cat. No. B2865045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS2230799-86-5
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC2(C1)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m0/s1
InChIKeyFZURJTVFRKRXMA-KWQFWETISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 2230799-86-5): Chiral Bicyclic Building Block for CNS Drug Discovery


Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 2230799-86-5) is a chiral, bicyclic heterocyclic building block featuring a conformationally rigid 3-azabicyclo[3.2.0]heptane core, a bridgehead (1-position) primary amine, and an N-Boc protecting group. The (1R,5S) absolute configuration defines the spatial orientation of the fused cyclobutane and pyrrolidine rings, a critical parameter for generating shape-defined screening libraries [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing conformationally restricted γ-aminobutyric acid (GABA) analogues and dopaminergic ligands, where the fused ring system introduces defined exit vector geometries unattainable with monocyclic piperidine or pyrrolidine scaffolds [2].

Why Generic 3-Azabicyclo[3.2.0]heptane Analogs Cannot Substitute for CAS 2230799-86-5 in Lead Optimization


The 3-azabicyclo[3.2.0]heptane scaffold family includes multiple regioisomeric and stereoisomeric variants (e.g., 1-amino vs. 6-amino, (1R,5S) vs. (1S,5R) enantiomers) that differ profoundly in their exit vector trajectories, physicochemical properties, and biological target engagement [1]. Even subtle positional shifts of the amine group on the rigid bicyclic framework alter the three-dimensional presentation of pharmacophoric elements, directly impacting binding affinity and selectivity at dopamine D2L, D3, and other CNS receptors [2]. Furthermore, the N-Boc protection state determines both the solubility profile and the synthetic compatibility of the building block; the unprotected amine exists as a low-molecular-weight liquid with distinct handling and storage requirements . Procurement of an incorrect positional isomer or stereoisomer introduces uncontrolled variables into structure–activity relationship (SAR) studies, potentially invalidating entire lead optimization campaigns.

Quantitative Comparator Evidence for Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate


Bridgehead 1-Amino vs. 6-Amino Regioisomer: Physical State and Handling Differentiation

The target compound is a white to off-white crystalline solid with a melting point of 130–133 °C . In contrast, the regioisomeric tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1250884-66-2) is reported as a liquid at ambient temperature . This solid-state advantage simplifies handling, weighing accuracy, and purification via recrystallization for the 1-amino isomer during multistep parallel synthesis workflows.

Medicinal Chemistry Physicochemical Characterization Building Block Procurement

Stereochemical Identity: (1R,5S) vs. (1S,5R) Enantiomer Impact on Dopamine Receptor Binding

Within the 3-azabicyclo[3.2.0]heptane class, individual enantiomers of the same substituted scaffold exhibit distinct binding affinities at dopamine receptor subtypes. A representative racemic 1,3-disubstituted derivative demonstrated a D3 receptor Ki of 2,140 nM [1], while the resolved enantiomers of the same scaffold were shown to have 'distinct affinities' at D2L and D3 receptors [2], confirming that absolute stereochemistry at the bridgehead position is a critical determinant of target engagement. The (1R,5S) configuration of the target compound ensures consistent enantiomeric identity for SAR studies, unlike racemic or (1S,5R) batches.

CNS Drug Discovery Dopamine Receptor Pharmacology Stereoselective Synthesis

N-Boc-Protected Amine vs. Free Amine: Hazard Classification and Safe Handling Profile

The target compound, as the N-Boc-protected amine, is notified under the EU CLP regulation (EC List No. 999-444-4) with hazard classifications including Skin Irritation Category 2 (H315), Serious Eye Damage Category 1 (H318), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [1]. This profile is comparable to that reported for the 6-amino positional isomer, which carries identical H315, H319, and H335 statements . However, the unprotected 3-azabicyclo[3.2.0]heptane hydrochloride (CAS not assigned to this specific target) is typically classified as a corrosive amine salt, requiring more stringent handling protocols. The Boc group attenuates the basicity of the tertiary amine within the ring (predicted pKa range for the 3-azabicyclo[3.2.0]heptane core is ~11.44 for the free secondary amine; the Boc carbamate reduces nucleophilicity) .

Laboratory Safety Regulatory Compliance Procurement Risk Assessment

Exit Vector Geometry: Bridgehead 1-Amino Enables Distinct Pharmacophore Presentation vs. 6-Amino Scaffolds

Exit vector plot (EVP) analysis of 1,3-disubstituted 3-azabicyclo[3.2.0]heptane scaffolds demonstrates that substitution at the bridgehead (1-position) and the ring nitrogen (3-position) accesses conformational space that is distinct from 3,6-disubstituted or other regioisomeric patterns [1]. The bridgehead amine vector projects at an angle defined by the rigid [3.2.0] bicyclic framework, offering a defined distance and angular relationship relative to the N-Boc substituent. This scaffold geometry has been explicitly utilized in the parallel synthesis of compound libraries where three-dimensional shape diversity was a design objective [1].

Scaffold Hopping Conformational Analysis Fragment-Based Drug Design

Dopaminergic Ligand Scaffold: Documented Preference for D2L/D3 vs. D1 Receptor Subtypes

Derivatives of the 3-azabicyclo[3.2.0]heptane scaffold, when evaluated as dopaminergic ligands, demonstrated greater binding affinity at D2L and D3 dopamine receptors compared to D1 binding sites [1]. This subtype selectivity profile is structurally encoded by the bicyclic framework and the positioning of the amine substituent. While the specific Ki values for the target compound's free amine at individual receptor subtypes have not been published, the class-level evidence establishes that the 1-amino substitution pattern on the [3.2.0] scaffold is compatible with D2L/D3-preferring binding, a profile of interest for antipsychotic and antidepressant drug development.

Dopamine Receptor CNS Selectivity Antipsychotic Drug Discovery

Documented Pharmaceutical Intermediate Application in Antidepressant and Antipsychotic Synthesis

The target compound is explicitly utilized as a specialized intermediate in the synthesis of certain antidepressants and antipsychotics . In contrast, the 6-amino positional isomer is primarily positioned as a general heterocyclic building block without published specification to a particular therapeutic class . This application-specific precedent provides procurement justification for CNS-focused medicinal chemistry programs and establishes a documented synthetic utility trail not available for the regioisomeric analog.

Process Chemistry API Intermediate CNS Pharmaceuticals

Validated Application Scenarios for Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate Based on Quantitative Evidence


Stereochemically Defined Dopamine D3 Receptor Antagonist Library Synthesis

The (1R,5S) configuration ensures consistent enantiomeric identity when used as a building block for D3 receptor antagonist libraries. Published evidence demonstrates that 3-azabicyclo[3.2.0]heptane derivatives exhibit binding preference for D2L/D3 over D1, and that enantiomeric pairs show distinct binding profiles . The crystalline solid form (mp 130–133 °C) facilitates precise weighing in parallel synthesis, reducing molar equivalence errors compared to liquid 6-amino isomers . For CNS programs targeting schizophrenia or Parkinson's disease, this building block provides a validated scaffold for exploring D3-selective chemotypes.

Conformationally Restricted GABA Analogue Design via Bridgehead Amine Functionalization

The 3-azabicyclo[3.2.0]heptane core is a known scaffold for synthesizing bicyclic GABA analogues . The bridgehead 1-amino group of the target compound enables the direct introduction of carboxylic acid or amide pharmacophores via amide coupling, generating conformationally restricted GABA mimetics with defined exit vector geometry distinct from monocyclic piperidine- or pyrrolidine-based GABA analogues. The N-Boc group provides orthogonal protection during multi-step sequences, allowing for selective functionalization at the bridgehead amine without interference at the ring nitrogen.

Automated Parallel Synthesis Using Solid Dispensing Workflows

The target compound's crystalline solid state (mp 130–133 °C) makes it compatible with automated solid-dispensing platforms commonly used in pharmaceutical high-throughput chemistry groups. In contrast, the 6-amino regioisomer, reported as a liquid , requires manual liquid handling or specialized liquid-dispensing automation. For organizations with standard solid-dispensing infrastructure (e.g., Chemspeed, Synple), selecting the solid 1-amino isomer directly reduces capital investment in alternative dispensing hardware and minimizes cross-contamination risks associated with liquid transfers.

Safety-Conscious CNS Medicinal Chemistry with Defined Hazard Profile

The target compound carries a known and notified CLP hazard classification (Skin Irrit. 2, Eye Dam. 1, STOT SE 3) , which is more precisely defined than that of the unprotected amine analogs. This established regulatory classification enables laboratories to pre-configure safety data sheets, personal protective equipment requirements, and waste disposal protocols before procurement. For institutional safety committees reviewing building block libraries, the availability of a registered hazard profile reduces review timelines compared to unregistered or poorly characterized analogs.

Quote Request

Request a Quote for Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.